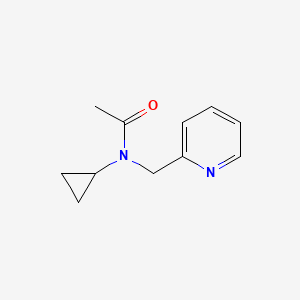![molecular formula C17H28N2O2 B7501437 [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone, commonly known as ACBC, is a cyclic ketone compound that has been the subject of extensive scientific research. ACBC is a highly potent and selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which plays a crucial role in regulating glutamate neurotransmission in the brain.
作用機序
The [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone receptor belongs to the family of G protein-coupled receptors (GPCRs), which are involved in the regulation of various cellular processes. Upon binding of ACBC to the [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone receptor, a conformational change occurs, which activates the G protein signaling pathway. This results in the inhibition of glutamate release from presynaptic neurons and the reduction of excitatory neurotransmission in the brain. The net effect of this mechanism is the restoration of the balance between excitatory and inhibitory neurotransmission, which is disrupted in many neuropsychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACBC have been extensively studied in both in vitro and in vivo models. ACBC has been shown to reduce glutamate release in various brain regions, including the prefrontal cortex, hippocampus, and striatum. This effect is mediated by the activation of the [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone receptor and the subsequent inhibition of presynaptic calcium channels. ACBC has also been shown to improve cognitive function in animal models of schizophrenia and depression, as well as reduce drug-seeking behavior in models of addiction.
実験室実験の利点と制限
ACBC has several advantages for use in lab experiments, including its high potency and selectivity for the [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone receptor, as well as its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several future directions for research on ACBC, including the development of more efficient and scalable synthesis methods, the optimization of dosing regimens for therapeutic use, and the exploration of its potential in combination with other drugs or therapies. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of ACBC on glutamate neurotransmission and its potential therapeutic applications in various neuropsychiatric disorders.
合成法
The synthesis of ACBC involves the reaction of 4-(azepan-1-yl)piperidine with cyclobutanone in the presence of a Lewis acid catalyst. The reaction proceeds through a Mannich-type reaction, which results in the formation of the desired product in good yield and high purity. The synthesis of ACBC has been optimized over the years, and various modifications have been made to improve the efficiency and scalability of the process.
科学的研究の応用
ACBC has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone receptor is highly expressed in the prefrontal cortex, a brain region that is involved in higher cognitive functions such as decision-making, working memory, and attention. Dysfunction of the prefrontal cortex has been implicated in many neuropsychiatric disorders, and targeting the [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone receptor with ACBC has shown promising results in preclinical studies.
特性
IUPAC Name |
[4-(azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c20-16(14-6-5-7-14)19-12-8-15(9-13-19)17(21)18-10-3-1-2-4-11-18/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFEUBSQSJRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7501386.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7501394.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501403.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)

![N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7501440.png)

![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)